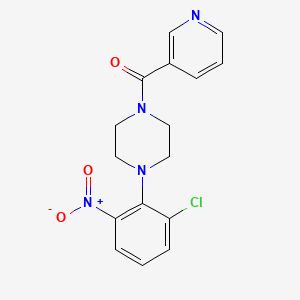![molecular formula C17H17ClN2O2 B4106468 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)
2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride
説明
The compound “2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride” is a chemical compound with a complex structure. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This compound also contains a methoxy group (OCH3), a methyl group (CH3), and an amino group (NH2) attached to the quinoline ring .
科学的研究の応用
Corrosion Inhibition
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: , a compound structurally similar to 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride, has been studied for its effectiveness as a corrosion inhibitor . It’s used to protect mild steel against corrosion in acidic environments, particularly in 0.5 M HCl solution . The compound’s adsorption to the steel surface follows the Langmuir adsorption isotherm, and it has shown an inhibition efficiency of up to 95.7% .
Dye Synthesis
The compound has been utilized in the synthesis of monoazo acid dyes . These dyes are applied to fabrics like silk, wool, and nylon, showcasing the compound’s versatility in textile coloring. The synthesis involves the condensation of related quinoline derivatives with aminophenol, leading to a variety of dye compounds with good fastness properties.
Organic Synthesis
Indole derivatives, which share a common structural motif with our compound of interest, are significant in the synthesis of natural products and drugs . The compound’s quinoline moiety is a prevalent structure in many alkaloids, indicating its potential use in the synthesis of complex organic molecules, including those with pharmaceutical applications.
Biological Activity
Compounds with an indole structure, akin to the quinoline structure in our compound, have been identified as biologically active, with applications in treating various disorders, including cancer and microbial infections . This suggests that 2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride could be explored for similar biological activities.
Material Characterization
The related compound 2-methoxy-4-methylphenol has been characterized using techniques like FTIR and FT-Raman spectroscopy . These methods confirm the presence of functional groups through characteristic absorption peaks, which is crucial for understanding the material properties and potential applications in various fields.
Safety and Hazards
特性
IUPAC Name |
2-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2.ClH/c1-11-9-16(19-15-5-3-4-6-17(15)20)13-10-12(21-2)7-8-14(13)18-11;/h3-10,20H,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFULWWWUNFNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{5-[4-(ethylthio)-1-phthalazinyl]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B4106405.png)

![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4106424.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106432.png)
![2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B4106433.png)
![1-[4-(4-morpholinylacetyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4106443.png)
![ethyl 6-amino-5-cyano-2,4',4',6',8'-pentamethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4106453.png)
![N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4106454.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106459.png)
![3-ethyl 6-methyl 4-[2-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106463.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4106481.png)
![2-[3-allyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4106486.png)
